molecular formula C15H15ClN4S B6436490 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549029-00-5

6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6436490
CAS No.: 2549029-00-5
M. Wt: 318.8 g/mol
InChI Key: KRLBSLIYNXPMMK-UHFFFAOYSA-N
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Description

6-Chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548996-58-1) is a novel heterocyclic compound with a molecular formula of C₁₆H₁₆ClN₄S and a molecular weight of 332.9 g/mol . It features a benzothiazole core, a privileged scaffold in medicinal chemistry, which is substituted with a chloro group, a methyl group, and a functionalized azetidine moiety . The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is further substituted at position 3 with a methylene-linked 4-methylpyrazole group, a structural feature that may enhance metabolic stability and binding affinity compared to larger ring systems . Benzothiazole derivatives are extensively documented for their diverse pharmacological activities. While specific biological data for this compound is not fully established, structurally related analogs have demonstrated significant potential in preclinical research, exhibiting antimicrobial, antitumor, and kinase-inhibiting properties . Furthermore, related benzothiazole compounds have shown promise as multitarget-directed ligands for complex neurodegenerative diseases, with activities including histamine H3 receptor antagonism and cholinesterase inhibition . The synthetic route for this compound involves multi-step organic reactions, including the formation of the benzothiazole core and the integration of the substituted azetidine moiety via coupling reactions . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLBSLIYNXPMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidine

Azetidine rings are constructed via ring-closing strategies. For example, N-Boc-azetidine-3-carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), followed by mesylation and nucleophilic displacement with 4-methylpyrazole. Deprotection of the Boc group yields the free azetidine amine.

Reaction Conditions

  • Reduction : LiAlH₄, THF, 0°C to RT, 2 h (Yield: 85%)

  • Mesylation : Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C, 1 h

  • Displacement : 4-Methylpyrazole, K₂CO₃, DMF, 60°C, 12 h (Yield: 78%)

  • Deprotection : HCl/dioxane, RT, 1 h (Yield: 95%)

Coupling of Azetidine to Benzothiazole

The azetidine substituent is introduced at position 2 of the benzothiazole via SNAr (nucleophilic aromatic substitution) or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

In a representative procedure, 6-chloro-2-fluoro-1,3-benzothiazole reacts with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine in dimethylacetamide (DMAc) at 120°C for 24 h, yielding the target compound in 64%. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate the azetidine amine, enhancing nucleophilicity.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos as ligands enables coupling under milder conditions (90°C, 12 h). This method achieves higher regioselectivity but requires anhydrous conditions and inert atmosphere, with yields up to 72%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMAc) favor SNAr reactions due to their high dielectric constants, which stabilize transition states. Elevated temperatures (120–140°C) are necessary for SNAr but risk decomposition of heat-sensitive intermediates. In contrast, Buchwald-Hartwig amination proceeds efficiently at 90°C in toluene.

Catalytic Systems

For Pd-catalyzed methods, ligand choice significantly impacts yield. Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination, while BINAP enhances enantioselectivity in chiral azetidine derivatives.

Purification and Characterization

Crude products are purified via flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water). Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.45 (s, 1H, pyrazole-H), 4.10 (m, 2H, azetidine-CH₂), 3.75 (m, 2H, azetidine-CH₂), 2.35 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₁₅H₁₄ClN₄S [M+H]⁺ 317.0592, found 317.0589 .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted benzothiazole derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound serves as a potential scaffold for developing new drugs targeting specific enzymes or receptors. Its structural features can be modified to enhance efficacy and selectivity against various diseases.
    • Case Studies : Research indicates that derivatives of benzothiazoles exhibit antibacterial and antifungal properties. For example, compounds similar to 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory and Analgesic Properties :
    • Pyrazole derivatives are recognized for their anti-inflammatory effects, which may enhance the therapeutic profile of this compound in treating conditions like arthritis or other inflammatory disorders.

Organic Synthesis Applications

6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can act as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for organic synthesis.

Common Reactions

Reaction TypeDescription
Oxidation Can be oxidized using potassium permanganate or chromium trioxide to yield carboxylic acid derivatives.
Reduction Hydrogenation or metal hydrides can reduce the compound to obtain amines or alcohols.
Substitution The chloro group can be replaced with other nucleophiles under basic conditions.

Material Science Applications

The compound's unique properties may also find applications in material science:

  • Development of New Materials : It could be utilized in creating polymers or nanomaterials with specific functionalities due to its chemical structure.

Mechanism of Action

The mechanism of action of 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzothiazole Core

6-Ethoxy Derivative (CAS 2548990-34-5)
  • Structure : Replaces the 6-chloro group with an ethoxy (-OCH₂CH₃) substituent.
  • Molecular Formula : C₁₇H₂₀N₄OS (MW 328.4) vs. C₁₄H₁₄ClN₄S (MW 309.8 for the target compound).
6-Methyl-Benzothiazole Derivatives
  • Example : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ().
  • Structure : Features a methyl group at the 6-position and a pyrazoline ring instead of azetidine.
  • Synthesis: Condensation of hydrazine derivatives with ketones in ethanol, contrasting with the target compound’s likely multi-step coupling reactions .

Heterocyclic Modifications at the 2-Position

Diazepane-Substituted Benzothiazole (Thermo Scientific AW00326DA)
  • Structure : Replaces the azetidine-pyrazolylmethyl group with a 1,4-diazepane ring.
  • Molecular Formula : C₁₂H₁₄ClN₃S (MW 275.8) vs. C₁₄H₁₄ClN₄S.
  • Impact : The seven-membered diazepane introduces conformational flexibility, which may enhance solubility but reduce target selectivity compared to the rigid azetidine .
Triazole-Thiazole Hybrids ()
  • Examples: Compounds 9a–e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).
  • Structure : Utilize triazole-thiazole-acetamide chains instead of azetidine-pyrazole.
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the azetidine coupling in the target compound.

Pyrazole-Containing Analogues

Pyrazoline-Benzothiazole Hybrid ()
  • Structure : Integrates a dihydropyrazole ring instead of azetidine.
  • Activity : Pyrazoline derivatives are associated with antidepressant and antitumor effects, highlighting the pharmacological versatility of pyrazole-containing scaffolds .
Piperidine-Pyrazole Derivatives ()
  • Example : 4-(4-Methyl-1H-pyrazol-1-yl)piperidine dihydrochloride.
  • Structure : Lacks the benzothiazole core but shares the methylpyrazole motif.
  • Application : Such compounds are often intermediates in drug discovery for CNS targets due to their basicity and solubility .

Comparative Data Table

Compound Name Core Structure 6-Substituent 2-Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound Benzothiazole Cl Azetidine-pyrazolylmethyl C₁₄H₁₄ClN₄S 309.8 Rigid azetidine, chloro group -
6-Ethoxy Analogue (CAS 2548990-34-5) Benzothiazole OCH₂CH₃ Azetidine-pyrazolylmethyl C₁₇H₂₀N₄OS 328.4 Increased hydrophobicity
6-Chloro-2-(1,4-diazepan-1-yl)-benzothiazole Benzothiazole Cl 1,4-Diazepane C₁₂H₁₄ClN₃S 275.8 Flexible diazepane ring
Compound 9c () Benzoimidazole-Thiazole - Triazole-phenoxymethyl-thiazole C₂₈H₂₂BrN₇O₂S 600.5 Antidiabetic docking poses
Pyrazoline-Benzothiazole () Benzothiazole CH₃ Pyrazoline C₂₄H₂₀N₄OS 412.5 Antitumor potential

Key Insights

  • Structural Rigidity vs.
  • Substituent Effects : Chlorine at the 6-position offers electronic withdrawal, which may enhance stability but reduce solubility compared to ethoxy or methyl groups .

Biological Activity

6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies.

Synthesis

The synthesis of 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of appropriate precursors.
  • Introduction of the Azetidine Ring : This can be done via nucleophilic substitution reactions.
  • Attachment of the Pyrazole Moiety : Often accomplished through palladium-catalyzed cross-coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation and migration in various cell lines such as A431 and A549, alongside promoting apoptosis and cell cycle arrest at low concentrations (1, 2, and 4 μM) .

Mechanism of Action :
The compound's mechanism may involve the modulation of critical signaling pathways such as AKT and ERK, which are often implicated in cancer cell survival and proliferation .

Anti-inflammatory Activity

Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. The compound can potentially inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its therapeutic efficacy against inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6-chloro-2-{3-[4-methylpyrazol-1-yl]azetidin-1-yl}-1,3-benzothiazoleStructureAnticancer, anti-inflammatory
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine-Significant anticancer activity against A431 and A549 cells
7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-Notable dual-action against cancer

Case Study 1: Antitumor Activity

A study synthesized a series of benzothiazole compounds and evaluated their activity against various cancer cell lines. The lead compound exhibited IC50 values indicating potent anticancer activity while also demonstrating favorable ADMET properties .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives. The results indicated a significant reduction in inflammatory markers in treated cell lines .

Q & A

Basic: What are the standard synthetic routes for preparing 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole?

The synthesis typically involves multi-step reactions, starting with the benzothiazole core. A common approach includes:

  • Step 1 : Condensation of 6-chloro-2-hydrazinyl-1,3-benzothiazole with ethyl acetoacetate or similar β-keto esters to form pyrazole intermediates .
  • Step 2 : Functionalization of the azetidine ring via nucleophilic substitution or cross-coupling reactions. For example, 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine can be introduced using Pd-catalyzed coupling or Mannich-type reactions .
  • Critical Parameters : Solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions), and catalysts (e.g., POCl₃ for cyclization) are crucial for yield optimization .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the azetidine and pyrazole substituents. Key signals include:
    • Pyrazole C-H protons at δ 7.2–8.1 ppm (¹H NMR) .
    • Azetidine ring protons at δ 3.5–4.5 ppm (¹H NMR) .
  • IR Spectroscopy : Stretching vibrations for C-Cl (750–600 cm⁻¹) and C=N (1650–1600 cm⁻¹) confirm the benzothiazole core .
  • X-ray Crystallography : Resolves regiochemistry of substituents and confirms bond angles (e.g., dihedral angles between benzothiazole and azetidine rings) .

Basic: What preliminary assays are recommended to assess its biological activity?

  • In Silico Docking : Prioritize targets using molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like kinases or GPCRs .
  • Enzymatic Assays : Test inhibition of acetylcholinesterase or cyclooxygenase (COX) at µM concentrations using spectrophotometric methods .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced: How can reaction conditions be optimized to mitigate low yields in the azetidine functionalization step?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilic substitution rates .
  • Catalyst Selection : Pd(OAc)₂ with Xantphos enhances coupling efficiency for sterically hindered azetidine intermediates .
  • Temperature Gradients : Slow heating (40–80°C) reduces side reactions like azetidine ring-opening .

Advanced: What computational strategies are effective for studying its binding modes with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess stability of the pyrazole-azetidine motif in binding pockets .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Advanced: How to resolve contradictions in reported synthetic yields for analogous benzothiazole derivatives?

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) .
  • Replication Studies : Compare methods from independent sources (e.g., POCl₃ vs. PCl₅ in cyclization steps) .
  • Statistical DoE : Apply factorial design to isolate variables (e.g., solvent polarity vs. catalyst loading) .

Advanced: What strategies address regioselectivity challenges during pyrazole-azetidine coupling?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on azetidine) to steer coupling to the desired position .
  • Steric Maps : Analyze substituent bulk using computational tools (e.g., Molinspiration) to predict steric hindrance effects .

Advanced: How does solvent polarity influence the stability of the azetidine ring in solution?

  • Stability Studies : Monitor degradation via ¹H NMR in solvents like DMSO (stabilizes via H-bonding) vs. chloroform (accelerates ring-opening) .
  • Arrhenius Analysis : Calculate activation energy for decomposition in different solvents .

Advanced: What structural analogs are critical for SAR studies of this compound?

  • Key Modifications :
    • Pyrazole Substituents : Replace 4-methyl with trifluoromethyl to assess hydrophobic interactions .
    • Azetidine Linkers : Substitute methyl with ethyl to evaluate flexibility .
  • Bioisosteres : Replace benzothiazole with benzimidazole to compare π-π stacking efficiency .

Advanced: Which analytical methods are optimal for quantifying trace impurities in bulk samples?

  • HPLC-PDA : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to resolve impurities <0.1% .
  • GC-MS : Detect volatile byproducts (e.g., residual solvents or degradation fragments) .

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